![molecular formula C14H9ClF3N3OS B2385965 5-(5-Ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl chloride CAS No. 863190-20-9](/img/structure/B2385965.png)

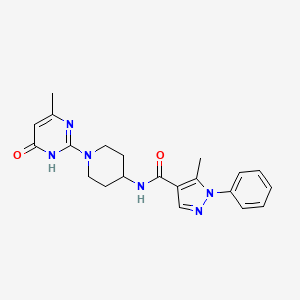

5-(5-Ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

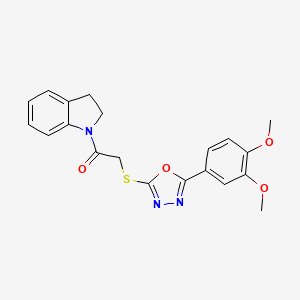

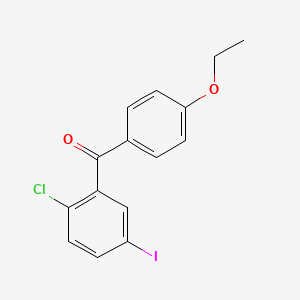

5-(5-Ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl chloride is a chemical compound with the molecular formula C14H9ClF3N3OS . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule. The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 359.754 Da . Other properties such as melting point, IR spectrum, 1H NMR and 13C NMR spectra, and MS data can be obtained from spectroscopic analysis .Aplicaciones Científicas De Investigación

Synthesis of Pyrido and Pyrazolyl Derivatives

Research on derivatives of the specified compound involves their synthesis and potential applications. One study outlines the reaction of similar compounds with different active methylene compounds to afford pyridopyrazolopyrimidine derivatives. Furthermore, these compounds have been used to generate imidazo and triazine derivatives via reactions with halo compounds and diazotization processes. The synthesis of pyrazolyl oxadiazolylthieno derivatives by reacting with β-dicarbonyl and sulfur-containing compounds showcases the chemical versatility and potential utility of these compounds in developing novel heterocyclic compounds with possible pharmaceutical applications (Rateb, 2014).

Polyheterocyclic Synthesis

Another significant application includes the use of thieno derivatives in polyheterocyclic synthesis. Through various reactions, including cyclization with hydrazine hydrate and condensation with cinnamonitrile derivatives, a range of polyheterocyclic compounds such as pyrido and oxadiazolylthieno derivatives were synthesized. These reactions highlight the compound's utility as a precursor in synthesizing complex heterocyclic structures with potential bioactivity (Elneairy, Gad-Elkareem, & Abdel-fattah, 2006).

Microwave-assisted Synthesis

Microwave-assisted synthesis represents another application, where similar compounds are utilized to generate trifluoromethyl derivatives of pyrazolo[1,5-a]pyrimidine and related heterocycles. This method underscores the efficiency and versatility of microwave irradiation in synthesizing trifluoromethylated heterocycles, which are of interest due to their potential pharmacological activities (Shaaban, 2008).

Fluorescent Molecules and Biological Activity

Furthermore, certain derivatives have been identified as novel fluorescent molecules, which could be exploited as attractive fluorophores due to their strong fluorescence intensity and potential as monocotyledonous Echinochloa crus-galli L. Beauv inhibitors. This highlights the compound's potential in developing new fluorescent markers and herbicides (Wu et al., 2006).

Propiedades

IUPAC Name |

5-(5-ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3N3OS/c1-2-7-3-4-10(23-7)8-5-11(14(16,17)18)21-12(19-8)6-9(20-21)13(15)22/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZXCYCLMBRYTAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(5-Ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![thiophen-2-yl-(3-thiophen-2-yl-4H-indeno[1,2-c]pyrazol-1-yl)methanone](/img/structure/B2385882.png)

![N-(1-Cyanocyclohexyl)-3-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzamide](/img/structure/B2385885.png)

![6-chloro-N-{5,6-dimethylfuro[2,3-d]pyrimidin-4-yl}pyridine-3-carboxamide](/img/structure/B2385887.png)

![4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2385892.png)

![2-(8,9-Dimethoxy-5-oxo-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-6-yl)-N-(3-methylphenyl)acetamide](/img/structure/B2385905.png)